

Application Note: Large-Scale Penicillin G Production via Fed-Batch Fermentation

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Compound of Interes	t	
Compound Name:	(1S,2R,19R,22R,34S,37R,40R,52	
	S)-64-[(2S,3R,4R,5S,6S)-6-	
	carboxy-4,5-dihydroxy-3-(10-	
	methylundecanoylamino)oxan-2-	
	yl]oxy-5,32-dichloro-	
	2,26,31,44,49-pentahydroxy-22-	
	(methylamino)-21,35,38,54,56,59-	
	hexaoxo-47-	
	[(2R,3S,4S,5S,6R)-3,4,5-	
	trihydroxy-6-(hydroxymethyl)oxan-	
	2-yl]oxy-7,13,28-trioxa-	
	20,36,39,53,55,58-	
	hexazaundecacyclo[38.14.2.23,6.	
	214,17.219,34.18,12.123,27.129,3	
	3.141,45.010,37.046,51]hexahexa	
	conta-	
	3,5,8,10,12(64),14(63),15,17(62),2	
	3(61),24,26,29(60),30,32,41(57),4	
	2,44,46(51),47,49,65-	
	henicosaene-52-carboxylic acid	
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Audience: Researchers, scientists, and drug development professionals.

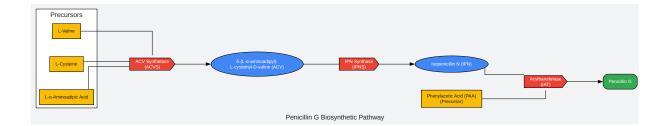
Introduction Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine and remains a cornerstone of antibacterial therapy. Industrial production of penicillin is achieved



through large-scale, submerged fed-batch fermentation, primarily using high-yielding strains of the fungus Penicillium chrysogenum.[1][2][3] This process involves an initial vegetative growth phase followed by an antibiotic production phase, which is prolonged by the controlled feeding of nutrients and precursors.[4][5] This application note provides a detailed protocol for the upstream fermentation and downstream processing of Penicillin G.

Penicillin G Biosynthetic Pathway

The biosynthesis of Penicillin G in P. chrysogenum is a complex, multi-step process localized in the cytosol and peroxisomes. [6][7] It begins with the condensation of three precursor amino acids—L- α -aminoadipic acid (L-AAA), L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the tripeptide δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine (ACV). [8][9] The second step involves an oxidative ring closure of the ACV tripeptide by isopenicillin N synthase (IPNS) to form the bioactive intermediate, isopenicillin N (IPN), which possesses the characteristic β -lactam and thiazolidine rings. [9] In the final step, the L- α -aminoadipyl side chain of IPN is exchanged for a phenylacetyl group (derived from the precursor phenylacetic acid, PAA) by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to yield the final product, Penicillin G. [6][8]



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Caption: Diagram of the Penicillin G biosynthetic pathway in P. chrysogenum.

Experimental Protocols Part 1: Upstream Processing - Fermentation

This protocol details the steps from culture maintenance to large-scale production in a bioreactor.

1.1 Inoculum Development

- Strain Maintenance: Cultures of a high-yielding Penicillium chrysogenum strain are maintained on agar slants (e.g., M2 agar).[4] Store cultures at 4°C and subculture every 4-6 months.
- Spore Suspension: Spores from a heavily sporulated working stock culture are suspended in sterile water containing a wetting agent (e.g., 0.1% Tween 80).
- Seed Flask Incubation: Aseptically transfer the spore suspension to flasks containing a
 vegetative growth medium.[4][10] Incubate for 5-7 days at 24°C on a rotary shaker to
 promote heavy sporulation.[4]
- Seed Fermenter: Use the spore culture to inoculate a seed fermenter (typically 2-5% of the production fermenter volume) containing a similar medium.[9][10] Incubate for 24-48 hours with agitation and aeration to achieve significant mycelial growth.[4]

1.2 Large-Scale Production Fermentation

The commercial production of penicillin is typically performed using a fed-batch process in large stainless steel bioreactors (40,000 to 200,000 liters).[3][5]

Table 1: Example Production Medium Composition This table outlines a typical medium for Penicillin G production. The exact composition is often proprietary.[10]



Component	Concentration (g/L)	Purpose
Corn Steep Liquor (solids)	30 - 70	Primary Nitrogen & Growth Factor Source
Lactose	30 - 40	Slow-release Carbon Source
Glucose	5 - 10	Initial Carbon Source for Rapid Growth
Phenylacetic Acid	0.5 - 0.8 (Fed)	Side-chain Precursor for Penicillin G
Calcium Carbonate (CaCO₃)	3 - 10	pH Buffer
Potassium Dihydrogen Phosphate (KH ₂ PO ₄)	3 - 4	Phosphorus Source
Magnesium Sulfate (MgSO ₄ ·7H ₂ O)	0.25	Source of Mg ²⁺ ions
Vegetable Oil / Antifoam	0.25% (v/v)	Antifoaming Agent & Supplemental Carbon Source

Sources:[4][11][12]

Table 2: Bioreactor Operating Parameters These parameters must be carefully controlled for optimal penicillin yield.



Parameter	Setpoint / Range	Control Method
Temperature	25-27 °C	Internal cooling coils / external jacket
рН	6.5 (initially), rising to 7.0-7.4	Automatic addition of acid/base or regulated sugar feed
Dissolved Oxygen (DO)	> 20% saturation	Sterile air sparging, agitation speed control
Agitation	50-150 RPM	Motor-driven impellers
Fermentation Time	120 - 200 hours (5-8 days)	Process is monitored until production rate drops

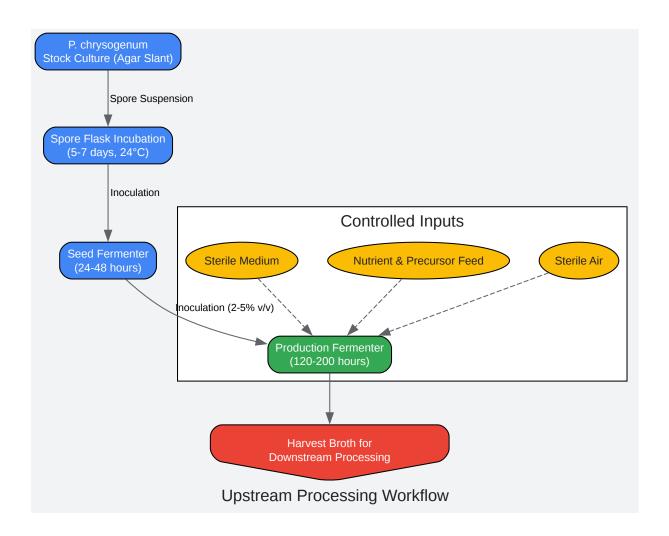
Sources:[1][3][10][13][14]

Fermentation Protocol:

- Sterilization: Sterilize the production fermenter and the medium with superheated steam.[15]
- Inoculation: Aseptically transfer the mycelial culture from the seed fermenter into the production bioreactor.
- Growth Phase (Trophophase): For the first ~40 hours, maintain conditions to maximize biomass production. The fungus will consume the initial glucose, leading to rapid growth.[4]
- Production Phase (Idiophase): As the initial carbon source is depleted, the culture enters the stationary phase, and penicillin production begins.[5]
- Fed-Batch Operation: To prolong the production phase, continuously feed a concentrated solution of a carbon source (e.g., glucose or lactose) and the phenylacetic acid precursor at a controlled rate.[3][4] This prevents catabolite repression of penicillin synthesis by high glucose levels.[16]
- Monitoring: Regularly sample the broth to monitor biomass, substrate concentration, pH, and penicillin titer.



• Harvest: When the rate of penicillin production significantly declines (typically after 5-8 days), the fermentation is stopped, and the broth is harvested for downstream processing.[13]



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Caption: Workflow for the upstream processing of penicillin production.

Part 2: Downstream Processing - Purification

Methodological & Application





Penicillin is secreted into the fermentation medium, which simplifies the initial extraction as there is no need for cell lysis.[5] The molecule is, however, sensitive to pH extremes and enzymatic degradation, requiring rapid processing at low temperatures.[13]

Purification Protocol:

- Harvest and Filtration:
 - Cool the harvested broth immediately to 5-10°C to minimize penicillin degradation. [4][13]
 - Separate the P. chrysogenum mycelium and other solids from the broth using a rotary vacuum filter. The filtered mycelial biomass can be repurposed as animal feed supplement.[4][13]

Solvent Extraction:

- Adjust the pH of the clarified broth to 2.0-2.5 using a strong acid (e.g., phosphoric or sulfuric acid).[4] This converts the penicillin salt to its anionic (acid) form, which is soluble in organic solvents.
- Immediately perform a counter-current extraction by mixing the acidified broth with an
 organic solvent like butyl acetate or amyl acetate.[3][4][13] The penicillin moves from the
 aqueous phase to the solvent phase.

Back Extraction:

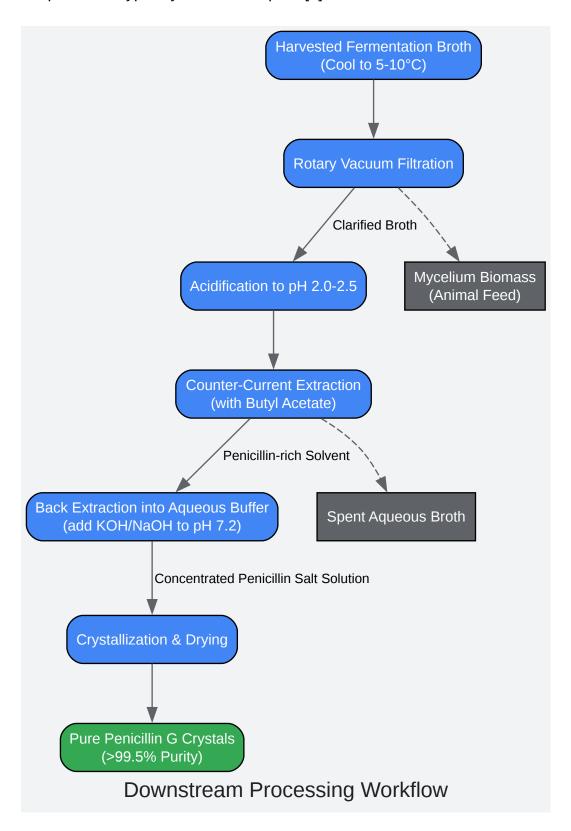
- Separate the penicillin-rich organic solvent from the aqueous phase.
- Add a potassium or sodium hydroxide solution to the organic solvent to adjust the pH to
 ~7.2.[4] This converts the penicillin back into a stable salt, which is soluble in water.
- The penicillin is thus "back-extracted" into a smaller volume of clean aqueous buffer, achieving significant concentration and purification.

Crystallization and Drying:

• The concentrated penicillin salt solution is further purified and crystallized.



- The resulting penicillin crystals are collected by filtration, washed with a volatile solvent to remove final impurities, and air-dried.[4]
- The final product is typically over 99.5% pure.[4]





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Caption: Workflow for the downstream processing and purification of penicillin.

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